molecular formula C8H7N3O B2410308 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone CAS No. 78109-26-9

1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone

Cat. No. B2410308
CAS RN: 78109-26-9
M. Wt: 161.164
InChI Key: HBDVLCJBSKMBHQ-UHFFFAOYSA-N
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Description

“1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone” is a chemical compound with a molecular weight of 161.16 . It is a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Recent advances have been made in synthetic methods to illustrate its reactivity and multifarious biological activity . A novel synthetic approach to imidazo[1,2-a]pyrazin–1,2,3-triazole derivatives has been developed based on the click chemistry approach .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O/c1-6(12)7-4-10-8-5-9-2-3-11(7)8/h2-5H,1H3 . This indicates that the compound has 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in various synthetic methods and has shown diverse reactivity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.16 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyrazin-3-yl derivatives have shown promise as covalent anticancer agents. Researchers have explored their potential for treating cancers by utilizing them as core scaffolds. For instance, a series of novel KRAS G12C inhibitors were synthesized using imidazo[1,2-a]pyridine as the core backbone. Compound I-11 emerged as a potent anticancer agent for KRAS G12C-mutated cells, highlighting its potential for intractable cancer treatment .

Antibacterial and Antifungal Properties

Substituted imidazo[1,2-a]pyridines exhibit a broad spectrum of biological activity, including antibacterial and antifungal effects. These compounds have been investigated for their potential in combating microbial infections .

Antiviral Activity

Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives have been studied for their antiviral properties. These compounds may play a role in developing treatments for viral infections .

Anti-Inflammatory Agents

Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects. Researchers have explored their potential in managing inflammatory conditions .

Cardiovascular Applications

Imidazo[1,2-a]pyridine derivatives have been proposed for cardiovascular disease treatment. Their unique structure may offer therapeutic benefits in this context .

Neurological Disorders

While not extensively studied, imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem, have been used in medicine. These compounds are relevant to neurological disorders, including Alzheimer’s disease .

Future Directions

Imidazo[1,2-a]pyrazine, the core structure of “1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone”, has been recognized as a valuable scaffold in organic synthesis and drug development . Future developments are expected to focus on the pattern and position of substitution on this scaffold .

properties

IUPAC Name

1-imidazo[1,2-a]pyrazin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-4-10-8-5-9-2-3-11(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDVLCJBSKMBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone

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